

Technical Guide: Physicochemical Characterization of 4-Bromo-5-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-methylaniline

Cat. No.: B116754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **4-Bromo-5-methoxy-2-methylaniline**, alongside detailed experimental protocols for their determination. While experimentally determined melting and boiling points for this specific compound are not readily available in public databases, this guide offers computed data and standardized methodologies for empirical measurement.

Core Physical Properties

Precise experimental data for the melting and boiling points of **4-Bromo-5-methoxy-2-methylaniline** is not currently available in surveyed chemical databases. However, computational models provide estimated values for these key physical properties. These computed values are useful for preliminary assessments and planning of experimental work.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrNO	PubChem[1]
Molecular Weight	216.07 g/mol	PubChem[1]
Melting Point	Not available (experimental)	
Boiling Point	Not available (experimental)	
XLogP3	2.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally verified data, the following standard laboratory protocols for determining melting and boiling points are provided.

Melting Point Determination of a Crystalline Solid

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

- Sample Preparation:
 - Ensure the sample of **4-Bromo-5-methoxy-2-methylaniline** is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
 - Pack a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.

- Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup (Melting Point Apparatus):
 - Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
 - Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
- Measurement:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last solid crystal melts (the end of the melting range).
 - The recorded range constitutes the experimental melting point.

Boiling Point Determination of a Liquid

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

- Sample Preparation:
 - Place a small volume (approximately 0.5-1 mL) of the liquid **4-Bromo-5-methoxy-2-methylaniline** into a small test tube.
 - Prepare a short, sealed capillary tube (sealed at one end). Place this capillary tube, open end down, into the test tube containing the sample.

- Apparatus Setup (Thiele Tube or Oil Bath):
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
 - Immerse the assembly in a Thiele tube or an oil bath, making sure the heat-transfer medium is above the level of the sample in the test tube.
 - Begin heating the apparatus gently and evenly.
- Measurement:
 - As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
 - Continue gentle heating until a steady and rapid stream of bubbles is observed.
 - Turn off the heat source and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Representative Synthetic Workflow

While a specific signaling pathway involving **4-Bromo-5-methoxy-2-methylaniline** is not detailed, a logical workflow for its synthesis can be inferred from standard organic chemistry reactions. The following diagram illustrates a potential synthetic route, starting from a commercially available precursor. This provides a conceptual framework for researchers in drug development and chemical synthesis.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **4-Bromo-5-methoxy-2-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-5-methoxy-2-methylaniline | C8H10BrNO | CID 15278592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 4-Bromo-5-methoxy-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116754#4-bromo-5-methoxy-2-methylaniline-physical-properties-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com